![molecular formula C11H8F3NO2 B1353665 methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 887360-34-1](/img/structure/B1353665.png)
methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate and its derivatives have been a focus in the synthesis of novel chemical compounds. For instance, novel 3,4-fused tryptophan analogues incorporating similar structures have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives are specially designed to limit the conformational flexibility of the side chain while allowing for further derivatization (Horwell et al., 1994).
Application in Selective Organic Synthesis
- The compound is pivotal in achieving site selectivity in indole alkenylation. A study highlighted that altering the property of the ketone directing group in the indole framework influences site selectivity. Methyl ketone as a directing group leads to C-2 alkenylated product, while trifluoromethyl ketone changes the selectivity to C-4. This finding emphasizes the role of the electronic nature of the directing group in controlling the site selectivity in indole frameworks (Lanke et al., 2016).
Catalytic Applications
- This compound has also been utilized in catalysis. For example, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process enabled the oxidation of various primary and secondary alcohols into corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
Antimicrobial and Anticancer Activities
- Compounds derived from methyl indole-3-carboxylate have shown promising antimicrobial and anticancer activities. A study synthesized novel indole derivatives containing 1,2,4-triazole Schiff base units, starting from methyl indole-6-carboxylate, which exhibited inhibitory activities against Escherichia coli and Staphylococcus aureus (Xing-l, 2014). Additionally, methyl indole-3-carboxylate derivatives have been investigated as potential antitumor agents, showing the ability to inhibit the growth of various cancer cell lines (Niemyjska et al., 2012).
Safety and Hazards
“Methyl 6-(trifluoromethyl)nicotinate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. It should be handled with protective gloves/clothing/eye protection/face protection and should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often involved in various biological processes . They can interact with a wide range of targets, including enzymes, receptors, and other proteins, influencing their function .
Mode of Action
Trifluoromethyl groups are known to exhibit an electron-withdrawing effect, which can influence the compound’s interaction with its targets . This property can lead to changes in the target’s function, potentially altering biological processes .
Biochemical Pathways
Compounds containing trifluoromethyl groups can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can potentially enhance the lipophilicity of the compound, which could influence its absorption and distribution .
Result of Action
The presence of a trifluoromethyl group can potentially influence the function of the compound’s targets, leading to changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing trifluoromethyl groups .
properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)9-4-6-2-3-7(11(12,13)14)5-8(6)15-9/h2-5,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVUBUBIYMLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427998 | |
Record name | methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887360-34-1 | |
Record name | methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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